1-benzyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
1-Benzyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous purification techniques to remove any impurities.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, altering the compound's properties.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted indoles.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl and nitro groups can play crucial roles in these interactions, potentially leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, influencing signal transduction processes.
Comparison with Similar Compounds
1-Benzyl-3-bromo-5-hydroxy-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the nitro group.
1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Similar indole core but different functional groups.
Uniqueness: The presence of the nitro group and the specific arrangement of substituents in 1-Benzyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one distinguishes it from other indole derivatives, potentially leading to unique biological and chemical properties.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight the importance of indole derivatives in advancing scientific research and industrial processes.
Properties
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O5/c24-16-10-11-20-18(12-16)23(29,22(28)25(20)14-15-6-2-1-3-7-15)13-21(27)17-8-4-5-9-19(17)26(30)31/h1-12,29H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCKIDREIXEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=C4[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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